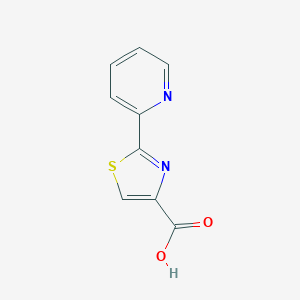

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHLEKGRGFSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575965 | |

| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115311-41-6 | |

| Record name | 2-(2-Pyridinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115311-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It details a plausible synthetic pathway, summarizes key physicochemical properties, and discusses the known biological context of the broader class of pyridine-thiazole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and logical visualizations to support further research and application.

Introduction

The integration of pyridine and thiazole rings into a single molecular scaffold has yielded compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] The unique electronic and structural features of this heterocyclic system make it a privileged core in the design of novel therapeutic agents. This compound is a member of this class, featuring a carboxylic acid functional group that allows for further derivatization, making it a versatile building block for chemical synthesis. This guide elucidates the synthesis and known characteristics of this compound and its close structural isomers to provide a foundational resource for its scientific exploration.

Physicochemical Properties

Quantitative data for the specific title compound, this compound, is not extensively available in public literature. However, data for its closely related positional isomers have been reported and are summarized below for comparative analysis. These isomers share the same molecular formula and weight but differ in the attachment points of the pyridine ring and the carboxylic acid group.

Table 1: Physicochemical Data of Pyridinyl-Thiazole-Carboxylic Acid Isomers

| Property | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |

| CAS Number | 21278-86-4[3] | 59020-45-0[1] | 39067-29-3[4] |

| Molecular Formula | C₉H₆N₂O₂S[3] | C₉H₆N₂O₂S[1] | C₉H₆N₂O₂S[4] |

| Molecular Weight | 206.22 g/mol [3] | 206.22 g/mol [1] | 206.22 g/mol [4] |

| Melting Point | >300 °C | Not Reported | Not Reported |

| Form | Solid | Not Reported | Not Reported |

| pKa (Carboxylic Acid) | Not Reported | ≈ 3.3[1] | Not Reported |

| pKaH (Pyridine N) | Not Reported | ≈ 5.6[1] | Not Reported |

| pKaH (Thiazole N) | Not Reported | ≈ 2.4[1] | Not Reported |

| Topological Polar Surface Area (TPSA) | Not Reported | Not Reported | 63.08 Ų[4] |

| LogP | Not Reported | Not Reported | 1.9033[4] |

Synthesis and Experimental Protocols

The most common and efficient method for constructing the 2-substituted-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis. This involves the condensation reaction between a thioamide and an α-halo carbonyl compound. A plausible and detailed synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

The synthesis can be achieved in a two-step process starting from pyridine-2-carbothioamide and ethyl 3-bromo-2-oxopropanoate. The initial step is a Hantzsch cyclocondensation to form the ethyl ester of the target molecule, followed by saponification (base-catalyzed hydrolysis) to yield the final carboxylic acid.

Caption: Proposed Hantzsch synthesis and hydrolysis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate

-

Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carbothioamide (1.0 eq) and absolute ethanol (15 mL per 10 mmol of thioamide).

-

Reaction Initiation: Stir the mixture until the thioamide is fully dissolved. To this solution, add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield the pure ester.

Step 2: Synthesis of this compound

-

Reagents and Setup: Dissolve the purified ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Reaction Initiation: Cool the solution in an ice bath to 0 °C. Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) portion-wise to the stirred solution.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Isolation: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Precipitation: Cool the aqueous layer again to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) until the pH reaches approximately 2-3. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final this compound.

Biological and Pharmacological Context

While specific studies on the biological activity of this compound are limited, the general class of pyridine-thiazole hybrids has demonstrated significant potential in pharmacology.

-

Anticancer Activity: Various derivatives have shown promising cytotoxic effects against several cancer cell lines, including breast, liver, and prostate cancer.[1][2] The mechanism is often linked to the inhibition of specific enzymes or protein kinases involved in cell proliferation.[2]

-

Antimicrobial Properties: The pyridine-thiazole scaffold is also associated with antimicrobial activity against a range of bacterial strains.[1]

-

Enzyme Inhibition: These compounds are being explored as potential inhibitors for enzymes involved in metabolic pathways, which is a key strategy in modern drug development.[1]

-

Anti-fibrotic Activity: Related structures containing pyridine and other heterocyclic rings have been investigated for their anti-fibrotic properties, suggesting a potential application in treating conditions characterized by excessive collagen deposition.[5][6]

The presence of the carboxylic acid group in the title compound provides a convenient handle for creating amide or ester libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

References

- 1. Buy 4-(Pyridin-2-yl)thiazole-2-carboxylic acid | 59020-45-0 [smolecule.com]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. 2-(PYRIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 21278-86-4 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of pyridine and thiazole rings in a single molecular framework has given rise to a class of compounds with significant therapeutic promise: the 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid derivatives. These heterocyclic hybrids have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common and effective approach is the Hantzsch thiazole synthesis. This method generally involves the reaction of a thiourea or thioamide derivative of pyridine with an α-halocarbonyl compound.

A generalized synthetic workflow is depicted below:

Spectroscopic and Synthetic Profile of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics, a plausible synthetic route, and the potential biological significance of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from closely related structural analogs to provide a predictive and informative resource.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine-H6 | 8.6 - 8.8 | d | ~4-5 |

| Pyridine-H3 | 8.0 - 8.2 | d | ~8 |

| Pyridine-H4 | 7.8 - 8.0 | t | ~7-8 |

| Pyridine-H5 | 7.4 - 7.6 | t | ~6-7 |

| Thiazole-H5 | 8.3 - 8.5 | s | - |

| Carboxyl-OH | > 12 | br s | - |

Predicted data is based on general principles of NMR spectroscopy and data from related pyridyl-thiazole structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| Thiazole-C2 | 168 - 172 |

| Thiazole-C4 | 145 - 149 |

| Thiazole-C5 | 120 - 124 |

| Carboxyl-C=O | 162 - 166 |

| Pyridine-C2 | 150 - 154 |

| Pyridine-C6 | 148 - 152 |

| Pyridine-C4 | 136 - 140 |

| Pyridine-C3 | 125 - 129 |

| Pyridine-C5 | 120 - 124 |

Predicted data is based on general principles of NMR spectroscopy and data from related pyridyl-thiazole structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N (Thiazole & Pyridine) | 1600 - 1650 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium |

Predicted data is based on established IR correlation tables.

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M+H]⁺ | 207.02 |

| [M-H]⁻ | 205.01 |

| [M-COOH]⁺ | 162.02 |

Predicted data is based on the molecular formula C₉H₆N₂O₂S.

Experimental Protocols

A standard and effective method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis. The following protocol is a generalized procedure adapted for the synthesis of the title compound.

Synthesis of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid

-

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate.

-

To a solution of pyridine-2-carbothioamide (1 mmol) in ethanol (20 mL), ethyl bromopyruvate (1.1 mmol) is added.

-

The reaction mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The resulting solid is filtered, washed with water, and dried to yield the crude ethyl ester.

-

Purification can be achieved by recrystallization from ethanol.

-

-

Step 2: Hydrolysis to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid.

-

The ethyl ester from Step 1 (1 mmol) is suspended in a mixture of ethanol (10 mL) and a 1M aqueous solution of sodium hydroxide (5 mL).

-

The mixture is stirred at room temperature for 12-16 hours until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

-

The solution is acidified to pH 3-4 with 1M hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water, and dried to afford the final product.

-

Biological Activity and Signaling Pathways

While the specific biological activity of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid is not extensively documented, the pyridyl-thiazole scaffold is a known pharmacophore present in compounds with a range of biological activities, including anticancer and antimicrobial properties.[1][2][3]

Derivatives of 2-aminothiazole have shown promise as inhibitors of Mycobacterium tuberculosis.[4] Furthermore, various pyridine-appended thiazole derivatives have demonstrated significant antimycobacterial activity.[3] In the context of cancer, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines.[1]

The potential mechanism of action for such compounds could involve the inhibition of key enzymes or interference with signaling pathways crucial for pathogen survival or cancer cell proliferation. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel compound like 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid.

Caption: Workflow for the investigation of a novel compound.

This workflow outlines the logical progression from synthesis and characterization to biological screening and subsequent mechanism of action studies. For a pyridyl-thiazole derivative, initial screens would likely focus on its potential as an antimicrobial or anticancer agent, given the known activities of related compounds. Positive hits would then lead to more in-depth studies to elucidate the specific molecular targets and signaling pathways involved.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]

- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Pyridine-Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and thiazole rings into single molecular entities has given rise to a class of compounds with significant and diverse therapeutic potential. These hybrid molecules are emerging as promising candidates in the fields of oncology, neurodegenerative diseases, and infectious diseases, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current landscape of pyridine-thiazole research, summarizing key findings, experimental methodologies, and future directions.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Pyridine-thiazole derivatives have demonstrated notable efficacy against a range of cancer cell lines, acting through various mechanisms of action. These include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of DNA repair mechanisms.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

A primary mechanism of action for many pyridine-thiazole compounds is the inhibition of protein and lipid kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] Several studies have highlighted the potential of these compounds as potent kinase inhibitors.

For instance, certain pyridine-thiazole hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in cancer progression.[3] The hybridization of pyridine with 2,3-dihydrothiazole or thiazolidin-4-one has been shown to be crucial for this dual inhibitory activity.[3] Thiazolo[5,4-b]pyridine derivatives have also been synthesized and shown to be potent inhibitors of Phosphoinositide 3-Kinase (PI3K), with some compounds exhibiting nanomolar inhibitory activity.[4]

Table 1: Anticancer Activity of Pyridine-Thiazole Compounds (IC50 Values in µM)

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | HL-60 (Leukemia) | Inducing genetic instability | 0.57 | [2][5] |

| Pyridine-thiazole hybrid (Compound 7) | MCF-7 (Breast) | Rho-associated protein kinase (ROCK-1) | 5.36 | [6] |

| Pyridine-thiazole hybrid (Compound 7) | HepG2 (Liver) | Rho-associated protein kinase (ROCK-1) | 6.78 | [6] |

| Pyridine-thiazole hybrid (Compound 10) | MCF-7 (Breast) | Rho-associated protein kinase (ROCK-1) | 5.84 | [6] |

| Pyridine-thiazole hybrid (Compound 10) | HepG2 (Liver) | Rho-associated protein kinase (ROCK-1) | 8.76 | [6] |

| Pyridine-2,3-dihydrothiazole hybrid (Compound 13a) | - | CDK2/cyclin A | - | [3] |

| Pyridine-2,3-dihydrothiazole hybrid (Compound 8a) | - | CDK2/cyclin A | - | [3] |

| Thiazolo[5,4-b]pyridine analogue (Compound 19a) | - | PI3Kα | 0.0036 | [4] |

| Pyridone-based analogue | A549 (Lung) | Cytotoxic | ~0.008-0.015 | [7] |

| Pyridone-based analogue | MCF-7 (Breast) | Cytotoxic | ~0.008-0.015 | [7] |

| Thiazole-based derivatives | A549 (Lung) & MCF-7 (Breast) | Cytotoxic | ~0.050-0.120 | [7] |

| Hydrazonothiazole-based pyridine (Compound 2f) | A549 (Lung) | MMP-9 inhibitor, Apoptosis induction | - | [8] |

| Hydrazonothiazole-based pyridine (Compound 2m) | A549 (Lung) | Apoptosis induction | - | [8] |

PARP Inhibition and DNA Damage

Recent studies have revealed that some pyridine-thiazole derivatives may exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1][5][9] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering cell death. The cytotoxic activity of certain pyridine-thiazole derivatives was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, supporting this mechanism of action.[1][5][9]

Signaling Pathways in Cancer

The anticancer activity of pyridine-thiazole compounds often involves the modulation of complex signaling pathways.

Caption: Key signaling pathways in cancer targeted by pyridine-thiazole compounds.

Neurodegenerative Diseases: A Glimmer of Hope

Pyridine-thiazole derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[10] Their mode of action in this context often involves the inhibition of enzymes implicated in the disease pathology.

Thiazole and thiazolidine-based compounds have shown inhibitory effects against key enzymes and protein targets in the Alzheimer's disease cascade, including cholinesterases and glycogen synthase kinase-3 (GSK-3).[10] Some pyridine derivatives of thiazolidine have demonstrated potent and selective inhibition of GSK-3, highlighting their potential as anti-Alzheimer's therapeutics.[10]

Antimicrobial and Anti-inflammatory Applications

The versatile pyridine-thiazole scaffold has also demonstrated significant antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Newly synthesized pyridine- and thiazole-based hydrazides have shown promising antimicrobial properties against various bacterial and fungal strains.[11][12] The presence of a hydroxyl group on an aromatic ring or a heterocyclic moiety in these derivatives appears to enhance their antimicrobial activity.[11]

Table 2: Anti-inflammatory and Antimicrobial Activity of Pyridine-Thiazole Hydrazides

| Compound | Activity | IC50 (µg/mL) / MIC | Reference |

| Pyridine-thiazole hydrazides (5a-l) | Anti-inflammatory | 46.29–100.60 | [11][12] |

| Pyridine-thiazole hydrazide (5j) | Antimicrobial | Significant MIC values | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine-thiazole compounds has been evaluated using methods such as the inhibition of protein denaturation.[11][12] Certain synthesized hydrazide derivatives exhibited notable in vitro anti-inflammatory activity.[11][12] Molecular docking studies suggest that their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.[13]

Experimental Protocols

General Synthesis of Pyridine-Thiazole Hybrids

A common synthetic route for preparing pyridine-thiazole derivatives involves the Hantzsch thiazole synthesis.[6] This typically includes the reaction of a thiosemicarbazone derivative with an α-halogenated carbonyl compound.[6]

Caption: General workflow for the synthesis of pyridine-thiazole hybrids.

Example Protocol: Synthesis of 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide

A mixture of a thiosemicarbazone precursor (0.002 mol) and ethyl bromoacetate (0.002 mol) is refluxed for 4 hours in ethanol with anhydrous sodium acetate. After cooling, the mixture is diluted with cold water. The resulting solid product is filtered, dried, and recrystallized to yield the final pyridine-thiazole hybrid.[6]

In Vitro Anticancer Activity Assay

The in vitro anticancer activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and incubated.

-

The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

In Vitro Anti-inflammatory Activity Assay

The in vitro anti-inflammatory activity can be assessed by the inhibition of albumin denaturation method.

Protocol:

-

A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.

-

The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

-

After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.[11][12]

Conclusion and Future Directions

Pyridine-thiazole compounds represent a highly promising and versatile scaffold in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide range of substituents allows for the fine-tuning of their biological activities. The current body of research strongly supports their continued development as potential therapeutic agents for cancer, neurodegenerative diseases, and microbial infections.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

-

In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.

-

Elucidation of Detailed Mechanisms of Action: To better understand their molecular targets and pathways.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of the chemical space around the pyridine-thiazole core is expected to yield novel and effective therapeutic agents for a variety of challenging diseases.

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Mechanism of Action of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid analogs, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. This document summarizes key signaling pathways, presents quantitative pharmacological data from relevant studies, details experimental protocols for assessing their activity, and provides visualizations of the underlying biological processes.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Emerging research strongly suggests that this compound analogs exert their biological effects, primarily anticancer activities, through the inhibition of several key protein kinases. While the precise molecular interactions are the subject of ongoing investigation, the pyridine-thiazole scaffold has been identified as a privileged structure in the design of inhibitors for a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Anaplastic Lymphoma Kinase (ALK), and Histone Deacetylases (HDACs). The therapeutic efficacy of these analogs likely stems from their ability to simultaneously modulate these critical signaling pathways, which are often dysregulated in cancer.

Data Presentation: Quantitative Analysis of Analog Activity

The following tables summarize the in vitro efficacy of various this compound analogs and related pyridine-thiazole derivatives against cancer cell lines and specific kinase targets. It is important to note that the data presented here is a compilation from multiple studies on structurally related compounds, indicating the therapeutic potential of this chemical class.

Table 1: In Vitro Anti-proliferative Activity of Pyridine-Thiazole Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [1] |

| HCT-116 (Colon) | >50 | [1] | |

| MCF-7 (Breast) | >50 | [1] | |

| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [1] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [2] |

| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 (µg/mL) | [2] |

| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 (µg/mL) | [2] |

| Compound 2m | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | [3] |

| Compound 8a | HEp-2 (Laryngeal) | 5.9 (µg/mL) | [4] |

| Compound 13a | HepG2 (Liver) | 9.5 (µg/mL) | [4] |

| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 | [5] |

Table 2: Kinase Inhibitory Activity of Pyridine-Thiazole and Related Analogs

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-aryl-5-aminomethyl-thiazole-2-amines (e.g., Compound 4v) | ROCK II | 20 | |

| Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides (e.g., Compound 5) | ROCK-II | ~3 | [6] |

| 2,4-pyrimidinediamine derivative (Compound 10f) | ALK | 2.1 | [7] |

| 2,4-pyrimidinediamine derivative (Compound 10f) | HDAC1 | 7.9 | [7] |

| 2-Phenylquinoline-4-carboxylic acid derivative (D29) | HDAC1 | 32.59 (µM) | [8][9] |

| 2-Phenylquinoline-4-carboxylic acid derivative (D29) | HDAC3 | 0.477 (µM) | [8][9] |

| 2,4-pyrimidinediamine derivative (Compound 12a) | ALK | 0.8 (nM) | [10] |

| 2,4-pyrimidinediamine derivative (Compound 12a) | HDAC1 | 15 (nM) | [10] |

Signaling Pathways and Mandatory Visualizations

The anticancer effects of this compound analogs are believed to be mediated through the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Rho-associated Kinase (ROCK) Signaling Pathway

ROCK signaling plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, and motility, processes that are central to cancer invasion and metastasis. Inhibition of ROCK can disrupt these processes and suppress tumor progression.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the proliferation and survival of cancer cells. ALK inhibitors block these downstream oncogenic signals.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. HDAC inhibitors reverse this effect, leading to the re-expression of these protective genes.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of this compound analogs.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

General Kinase Inhibition Assay (e.g., ROCK, ALK)

This protocol describes a common method for measuring the inhibition of a specific kinase.

-

Reaction Setup: In a 96-well plate, add the kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ELISA: Using a phosphorylation-specific antibody.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.

-

Fluorescence-based assays: Using a fluorescently labeled substrate or antibody.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

HDAC Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme, the test compound, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.

-

Development: Add a developer solution (containing trypsin and a stop solution like Trichostatin A) to cleave the deacetylated substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of HDAC inhibition against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound analogs.

Conclusion

This compound analogs represent a promising class of compounds with the potential for development as multi-targeted anticancer agents. Their ability to inhibit key kinases such as ROCK, ALK, and HDACs provides a strong rationale for their therapeutic application in various malignancies. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to advance them towards clinical development. This guide provides a foundational understanding of their mechanism of action to aid researchers and drug development professionals in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Pyridine-Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synergistic fusion of pyridine and thiazole rings has given rise to a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These derivatives have demonstrated potent cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activity of various pyridine-thiazole derivatives, detailing their efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Cytotoxic Activity

The in vitro efficacy of pyridine-thiazole derivatives is predominantly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic activities of several novel pyridine-thiazole compounds against a panel of human cancer cell lines.

Table 1: IC50 Values of Pyridine-Thiazole Hybrid Molecules

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [1][2] |

| HCT-116 | Colon Carcinoma | >50 | [2] | |

| MCF-7 | Breast Adenocarcinoma | >50 | [2] | |

| 4 | HL-60 | Acute Promyelocytic Leukemia | 0.89 | [2] |

| HCT-116 | Colon Carcinoma | 6.45 | [2] | |

| MCF-7 | Breast Adenocarcinoma | 7.80 | [2] | |

| SK-OV-3 | Ovarian Cancer | 7.87 | [2] | |

| 7 | MCF-7 | Breast Adenocarcinoma | 5.36 | [3] |

| HepG2 | Liver Carcinoma | 6.14 | [3] | |

| 10 | MCF-7 | Breast Adenocarcinoma | 5.84 | [3] |

| HepG2 | Liver Carcinoma | 8.76 | [3] | |

| 8c | MCF-7 | Breast Cancer | 5.71 | [4] |

Note: Compound numbering corresponds to the designations in the cited literature.

Table 2: Cytotoxicity of Hydrazonothiazole-Based Pyridine Compounds against A549 Lung Cancer Cells

| Compound | IC50 (µg/mL) | Reference |

| 2a | 7.30 | [5] |

| 2b | 5.89 | [5] |

| 2c | 4.87 | [5] |

| 2f | 3.98 | [5] |

| 2m | 4.56 | [5] |

| Cisplatin | 12.65 | [5] |

Note: Several of these compounds demonstrated greater efficacy than the standard drug, cisplatin.[5]

Mechanisms of Anticancer Action

The anticancer effects of pyridine-thiazole derivatives are multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis: A significant mechanism of action for these compounds is the initiation of programmed cell death. Studies have shown that certain pyridine-thiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7] This is characterized by a decrease in the mitochondrial membrane potential, leading to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[6][7][8] Flow cytometry analysis has confirmed that treatment with these compounds leads to an increase in the population of apoptotic cells.[5]

Inhibition of Signaling Pathways: Pyridine-thiazole derivatives have been identified as inhibitors of several protein kinases that are often dysregulated in cancer. These include:

-

Cyclin-Dependent Kinases (CDKs): As potent and selective inhibitors of CDK2 and CDK4/6, these compounds can arrest the cell cycle, thereby halting cell proliferation.[8][9]

-

Glycogen Synthase Kinase 3β (GSK3β): Inhibition of this kinase is another avenue through which these derivatives exert their anticancer effects.[8]

-

Rho-Associated Protein Kinase (ROCK-1): Molecular docking studies have suggested that some pyridine-thiazole hybrids bind to and inhibit ROCK-1.[3][4]

-

PARP1: The cytotoxic activity of some derivatives was significantly reduced when tumor cells were preincubated with a PARP1 inhibitor, suggesting a role for this DNA repair enzyme in their mechanism of action.[1][2][6]

Experimental Protocols

The evaluation of the in vitro anticancer activity of pyridine-thiazole derivatives involves a series of standardized cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the pyridine-thiazole derivatives (typically ranging from 0.01 µM to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).[9][10]

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10] The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[10]

Apoptosis Detection by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cancer cells are treated with the pyridine-thiazole derivatives at their predetermined IC50 concentrations for a specific duration (e.g., 24 hours).[5]

-

Cell Staining: The treated cells are harvested and stained with a combination of Annexin V-FITC and Propidium Iodide (PI).[5]

-

Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Visualizing the Landscape: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyridine-thiazole derivatives in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Antimicrobial Potential of Substituted Thiazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, thiazole derivatives, particularly substituted thiazole carboxylic acids, have emerged as a promising class of antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, structure-activity relationships, and proposed mechanisms of action of these compounds, serving as a valuable resource for researchers in the field of drug discovery.

Introduction to Thiazole Derivatives in Antimicrobial Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active molecules, including several clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Substituted thiazole carboxylic acids and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi, making them attractive candidates for further investigation.[3][4]

Synthesis of Substituted Thiazole Carboxylic Acids and Derivatives

The most common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis.[2][5] This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of thiazole carboxylic acid derivatives, appropriate starting materials bearing a carboxyl group or a precursor are utilized.

General Hantzsch Synthesis Protocol

A typical experimental protocol for the Hantzsch synthesis of a substituted thiazole derivative is as follows:

-

Reactant Preparation: Equimolar amounts of a substituted thioamide and an α-halocarbonyl compound (e.g., ethyl bromopyruvate to introduce a carboxylic ester group) are dissolved in a suitable solvent, such as ethanol or methanol.[6]

-

Reaction: The mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired substituted thiazole derivative.

-

Hydrolysis (for Carboxylic Acids): If an ester derivative is synthesized, the carboxylic acid can be obtained by subsequent hydrolysis, usually by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Antimicrobial Activity of Substituted Thiazole Derivatives

Substituted thiazole carboxylic acids and their analogues have exhibited significant in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the reported MIC values for various substituted thiazole derivatives against selected microbial strains.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| 2-phenylacetamido-thiazole derivative (Compound 16) | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [2] |

| 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 | - | 6.25 - 12.5 | 6.25 - 12.5 | [2] |

| Thiazole-based Schiff bases (Compounds 17 & 18) | - | Better than Kanamycin B | Better than Kanamycin B | - | [2] |

| 2-(2-pyrazolin-1-yl)-thiazole (Compound 56) | 8 - 16 | - | 8 - 16 | 8 - 16 | [7] |

| Heteroaryl thiazole derivative (Compound 3) | 230 - 700 | - | 230 - 700 | - | [8] |

| Linezolid analogue with thiazole ring (Compound 2g) | 16 | - | - | 16 - 32 | [9] |

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference(s) |

| 2,5-dichloro thienyl-substituted thiazoles | - | - | 6.25 - 12.5 | [2] |

| Bisthiazolyl hydrazone (Compound 43) | - | - | 0.03 | [2] |

| 2-(2-pyrazolin-1-yl)-thiazole (Compound 55 & 56) | 32 | - | - | [7] |

| Heteroaryl thiazole derivative (Compound 8) | 80 - 230 | - | - | [8] |

| Benzo[d]thiazole derivative (Compound 13 & 14) | - | 50 - 75 | - | [10] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of novel compounds is a critical step in the drug discovery process. The following are generalized protocols for common in vitro assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted thiazole carboxylic acids and their derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and any associated moieties.

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is crucial for activity. Aromatic and heteroaromatic rings, often linked via an amide or hydrazone bridge, have been shown to be beneficial for both antibacterial and antifungal activities.[2][11]

-

Substituents at the 4-position: Substitution at the 4-position of the thiazole ring can also significantly influence activity. The presence of aryl groups at this position is common in active compounds.

-

Substituents at the 5-position: Modifications at the 5-position have also been explored, with some studies indicating that certain substitutions can enhance antimicrobial effects.

-

Hybrid Molecules: Incorporating other heterocyclic rings, such as pyrazole, pyrazoline, or quinoline, into the thiazole scaffold has led to hybrid molecules with potent antimicrobial properties.[4][7][11] The rationale behind this molecular hybridization approach is to combine the pharmacophoric features of different antimicrobial agents to create a single molecule with enhanced activity or a broader spectrum.[8]

Proposed Mechanisms of Action

The antimicrobial activity of substituted thiazole derivatives is believed to occur through various mechanisms, targeting different essential cellular processes in microorganisms.

-

Inhibition of Essential Enzymes: Some thiazole derivatives have been shown to inhibit key bacterial enzymes. For instance, certain compounds are predicted to act as inhibitors of DNA gyrase, an enzyme crucial for DNA replication.[1] Others may target β-ketoacyl-acyl-carrier protein synthase III (KAS III), an important enzyme in bacterial fatty acid biosynthesis.[2][7]

-

Disruption of Cell Division: A number of thiazole-quinolinium derivatives have been found to interfere with bacterial cell division by stimulating the polymerization of the FtsZ protein, which disrupts the formation of the Z-ring, a critical step in cytokinesis.[12]

-

Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, allows them to easily permeate and embed within the bacterial cell membrane.[13] This can lead to membrane depolarization, leakage of cytoplasmic contents, and ultimately, cell death.[1][13]

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, a proposed mechanism of action for some thiazole derivatives is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for the discovery and evaluation of antimicrobial thiazole derivatives.

Caption: Logical relationships in the structure-activity of thiazole antimicrobials.

Caption: Overview of the proposed molecular targets for thiazole-based antimicrobials.

Conclusion

Substituted thiazole carboxylic acids and their derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, coupled with their broad spectrum of activity and diverse mechanisms of action, makes them attractive candidates for further development. The structure-activity relationships outlined in this guide provide a rational basis for the design of more potent and selective analogues. Future research should focus on optimizing the lead compounds, elucidating their precise molecular targets, and evaluating their efficacy and safety in preclinical models. This concerted effort will be crucial in translating the potential of these compounds into clinically useful drugs to combat the growing threat of antimicrobial resistance.

References

- 1. jchemrev.com [jchemrev.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives | Semantic Scholar [semanticscholar.org]

- 13. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

The Rise of Pyridine-Thiazole Hybrids: A Technical Guide to Novel Inhibitor Discovery and Development

For Immediate Release

In the relentless pursuit of more effective therapeutic agents, the strategic amalgamation of privileged pharmacological scaffolds has emerged as a cornerstone of modern drug discovery. This whitepaper delves into the discovery and development of a particularly promising class of compounds: novel pyridine-thiazole based inhibitors. By uniting the well-established biological significance of the pyridine ring with the versatile therapeutic profile of the thiazole nucleus, researchers are unlocking new avenues for combating a range of diseases, most notably cancer.[1][2][3] This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these innovative molecular hybrids.

Core Synthesis Strategies: Building the Pyridine-Thiazole Scaffold

The construction of pyridine-thiazole based inhibitors typically involves multi-step synthetic pathways, leveraging well-established organic chemistry reactions. A common and effective approach is the Hantzsch thiazole synthesis.[1] This method involves the reaction of a thiourea or thioamide derivative, often bearing the pyridine moiety, with an α-halocarbonyl compound to yield the desired thiazole ring.

Another key strategy involves the Claisen-Schmidt condensation, which is instrumental in creating chalcone-like intermediates that can be further cyclized to form the thiazole ring or serve as a linker between the pyridine and thiazole moieties.[2] The versatility of these synthetic routes allows for the introduction of a wide array of substituents on both the pyridine and thiazole rings, enabling the fine-tuning of physicochemical properties and biological activity.

Biological Evaluation: Unveiling Therapeutic Potential

The true measure of these novel compounds lies in their biological activity. Extensive in vitro studies have demonstrated the potent anti-proliferative and cytotoxic effects of pyridine-thiazole inhibitors against a panel of human cancer cell lines.

Anti-proliferative and Cytotoxic Activity

Numerous studies have reported significant cytotoxic activity of novel pyridine-thiazole derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and leukemia (HL-60).[2][3][4][5] The half-maximal inhibitory concentration (IC50) values often fall within the low micromolar and even nanomolar range, highlighting their potential as potent anticancer agents.[2][5]

| Compound/Series | Cell Line | IC50 (µM) | Reference |

| Pyridine-thiazolidin-4-one hybrid 8a | MCF-7 | Not specified, but noted as promising | [1] |

| Pyridine-2,3-dihydrothiazole hybrid 13a | MCF-7 | Not specified, but noted as promising | [1] |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 | HL-60 | 0.57 | [2][5] |

| Hydrazonothiazole-based pyridine compounds 2b, 2c, 2f, 2m | A549 | More potent than cisplatin (IC50: 12.65 µg/mL) | [4][6] |

| Pyridine-thiazole hybrid 7 | MCF-7 | 5.36 | [3] |

| Pyridine-thiazole hybrid 7 | HepG2 | 7.20 | [3] |

| Pyridine-thiazole hybrid 10 | MCF-7 | 5.84 | [3] |

| Pyridine-thiazole hybrid 10 | HepG2 | 8.76 | [3] |

| 1,3,4-Thiadiazole 4h (bearing a pyridine moiety) | HCT-116 | 2.03 ± 0.72 | [7] |

| 1,3,4-Thiadiazole 4h (bearing a pyridine moiety) | HepG-2 | 2.17 ± 0.83 | [7] |

Enzyme Inhibition

Beyond general cytotoxicity, research has focused on identifying the specific molecular targets of these inhibitors. Notably, pyridine-thiazole derivatives have shown potent inhibitory activity against key enzymes implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β).[1]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Pyridine-thiazolidin-4-one hybrid 8a | CDK2 | Not specified, but noted as promising | [1] |

| Pyridine-thiazolidin-4-one hybrid 8a | GSK3β | Not specified, but noted as promising | [1] |

| Pyridine-2,3-dihydrothiazole hybrid 13a | CDK2 | Not specified, but noted as promising | [1] |

| Pyridine-2,3-dihydrothiazole hybrid 13a | GSK3β | Not specified, but noted as promising | [1] |

| Hydrazonothiazole-based pyridine compound 2f | MMP-9 | Most effective inhibitor in the series | [4][6] |

Antimicrobial Activity

In addition to their anticancer properties, certain pyridine-thiazole derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

| Compound Series | Microorganism | MIC (mM) | Reference |

| 4-pyridine thiazole hybrid 4c | Staphylococcus aureus | 0.02 | [8] |

| 4-pyridine thiazole hybrid 4c | Bacillus cereus | 0.02 | [8] |

Delving into the Mechanism of Action

Understanding how these inhibitors exert their effects at a molecular level is crucial for their further development. Mechanistic studies have revealed that pyridine-thiazole based inhibitors can induce cancer cell death through multiple pathways.

A primary mechanism is the induction of apoptosis, or programmed cell death.[4][6] This is often characterized by:

-

Disruption of the Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors.[6]

-

Activation of Caspases: Specifically, the activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed.[6]

Furthermore, some pyridine-thiazole derivatives have been shown to inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell invasion and metastasis.[4][6] Another investigated mechanism involves the induction of genetic instability in tumor cells.[2][9]

Experimental Protocols

A summary of the key experimental methodologies employed in the research and development of pyridine-thiazole inhibitors is provided below.

General Synthesis of Pyridine-Thiazole Hybrids (Hantzsch Reaction)

-

Starting Material Preparation: A pyridine-containing thiosemicarbazone is synthesized by reacting an acetyl pyridine derivative with thiosemicarbazide in the presence of an acid catalyst.[1]

-

Cyclization: The thiosemicarbazone derivative is then reacted with an α-halocarbonyl compound (e.g., chloroacetone, phenacyl bromide) in a suitable solvent like absolute ethanol, often with a weak base such as sodium acetate, under reflux conditions.[1]

-

Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure pyridine-thiazole hybrid.

In Vitro Anti-proliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine-thiazole inhibitors and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Cancer cells are treated with the IC50 concentration of the pyridine-thiazole inhibitor for a defined time.[4]

-

Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.[4]

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A simplified workflow of the Hantzsch synthesis for pyridine-thiazole hybrids.

Caption: The intrinsic apoptosis pathway induced by pyridine-thiazole inhibitors.

Future Directions

The discovery and development of novel pyridine-thiazole based inhibitors represent a significant advancement in the field of medicinal chemistry. The promising preclinical data, particularly in the context of cancer, warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies are the logical next step to validate the therapeutic potential of these compounds in animal models. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies.

References

- 1. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of compounds based on the 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways to facilitate further research and development in this area.

Core Structure and Biological Significance

The this compound core combines the structural features of pyridine, a common motif in pharmacologically active compounds, and thiazole, a heterocyclic ring known for a wide range of biological activities.[1] The combination of these two moieties in a single scaffold has led to the discovery of potent molecules with diverse therapeutic potential. Research has primarily focused on modifying various positions of this core structure to optimize activity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-pyridin-2-yl-1,3-thiazole derivatives is significantly influenced by the nature and position of substituents on both the pyridine and thiazole rings, as well as modifications of the carboxylic acid group.

Anticancer Activity

A notable area of investigation for this class of compounds is their potential as anticancer agents. Studies have shown that specific substitutions can lead to potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyridine-Thiazole Hybrids

| Compound Reference | Modification on Core Structure | Cell Line | IC50 (µM) |

| Compound 7[3] | Pyridine linked to a thiazole with a diethyl malonate substituent through a (hydrazonomethyl)phenoxy-acetamide spacer. | MCF-7 | 5.36[3] |

| Compound 10[3] | Pyridine linked to a 4-methyl-5-(1H-pyrazol-3-yl)thiazole through a (hydrazonomethyl)phenoxy-acetamide spacer. | HepG2 | 8.76[3] |

| 12m[4] | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (a related pyridine-pyrimidine structure) | HSC-T6 | 45.69[4] |

| 12q[4] | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (a related pyridine-pyrimidine structure) | HSC-T6 | 45.81[4] |

-

Analysis: The data suggests that complex substitutions on the thiazole ring, such as the introduction of additional heterocyclic moieties like pyrazole, can result in promising anticancer activity.[3] The linker connecting the pyridine and thiazole components also plays a crucial role in determining the potency.

Antimicrobial and Anti-inflammatory Activity

Derivatives of the core structure have also been evaluated for their efficacy against various microbial strains and for their anti-inflammatory properties.

Table 2: Antimicrobial and Anti-inflammatory Activity

| Compound Reference | Modification on Core Structure | Activity Type | Target/Assay | Quantitative Data (MIC or Inhibition) |

| Compound IIc[5] | N-(4-(phenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Antibacterial | E. coli | MIC: 12.5 µg/mL[5] |

| Compound IIc[5] | N-(4-(phenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Antifungal | A. niger | MIC: 25 µg/mL[5] |

| Compound IIj[5] | N-(4-(4-chlorophenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Antibacterial | K. pneumonia | MIC: 12.5 µg/mL[5] |

| Compound IIj[5] | N-(4-(4-chlorophenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Anti-inflammatory | Protein denaturation | 85.12% inhibition at 100 µg/mL[5] |

| Compound 4e[6] | Pyridine-connected 2H-thiopyran with a methoxy group | Larvicidal | Second instar larvae | LD50: 0.8 µg/mL[6] |

-

Analysis: Modifications at the carboxylic acid position, such as the formation of amides with substituted thiazoles, can yield compounds with significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like a chloro substituent on an aryl ring attached to the thiazole appears to be favorable for antimicrobial and anti-inflammatory effects.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline typical experimental procedures for the synthesis and biological evaluation of these compounds.

General Synthesis of Pyridine-Thiazole Hybrids

A common synthetic route involves the reaction of a precursor containing a thiosemicarbazone moiety with various α-halogenated carbonyl compounds.[3]

Protocol for the Synthesis of 2-(4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)-acetamides: [3]

-

A mixture of a thiosemicarbazone precursor (e.g., 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, 1 equivalent) and a substituted phenacyl bromide (1 equivalent) is prepared.

-

The reactants are refluxed in ethanol (approximately 15 mL per mmol of thiosemicarbazone) for 2 hours, with a catalytic amount of triethylamine added.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid product is collected by filtration and dried to yield the final pyridine-thiazole hybrid.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

-

The medium is removed, and the formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many of these compounds is still under investigation, molecular docking studies have provided some insights. For certain pyridine-thiazole hybrids, docking simulations have suggested potential binding to the active site of Rho-associated protein kinase (ROCK-1), indicating a possible mechanism for their anticancer effects.[3] ROCK-1 is a serine/threonine kinase that plays a role in cell proliferation, motility, and survival, making it a relevant target in oncology.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available SAR data indicates that modifications at multiple positions of the core structure can significantly modulate biological activity. Future research should focus on:

-